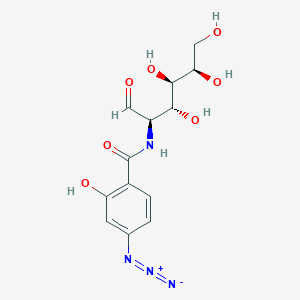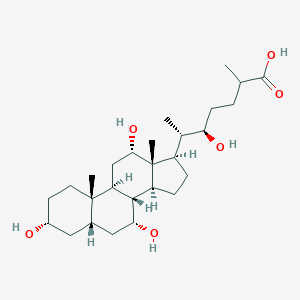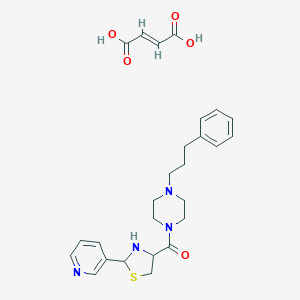
N-(4-Azidosalicyl)galactosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Azidosalicyl)galactosamine, commonly known as GalNAz, is a chemical compound that has gained significant attention in scientific research due to its ability to label and study glycoproteins. Glycoproteins are proteins that have sugar molecules attached to them, and they play an essential role in many biological processes, including cell signaling, immune response, and disease progression. GalNAz has emerged as a useful tool for studying glycoproteins due to its unique chemical structure, which allows it to be incorporated into the sugar molecules of glycoproteins.
Mecanismo De Acción
GalNAz works by replacing the natural sugar molecules on glycoproteins with an azide group. This azide group can then be selectively labeled with a variety of chemical probes, allowing for the visualization and quantification of glycoproteins in cells and tissues. The labeling process involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the "click chemistry" reaction, which is highly specific and efficient.
Biochemical and Physiological Effects:
GalNAz labeling has been shown to have minimal effects on the biochemical and physiological properties of glycoproteins. Studies have demonstrated that GalNAz labeling does not significantly alter the stability, folding, or function of glycoproteins, making it a reliable tool for studying these molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
GalNAz has several advantages over other labeling methods for glycoproteins. It is highly specific, efficient, and can be used in live cells and tissues. Additionally, GalNAz labeling does not require any specialized equipment or expertise, making it accessible to a wide range of researchers. However, GalNAz labeling does have some limitations, including the need for a copper catalyst and the potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for GalNAz research, including the development of new chemical probes for labeling and studying glycoproteins, the exploration of new applications for GalNAz in disease diagnosis and treatment, and the optimization of GalNAz labeling methods for high-throughput screening. Additionally, the use of GalNAz in combination with other labeling methods, such as mass spectrometry, could provide even more detailed information about glycoproteins and their role in disease.
Métodos De Síntesis
The synthesis of GalNAz involves a multi-step process that starts with the preparation of 4-azidosalicylic acid and galactosamine hydrochloride. These two compounds are then reacted together in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form GalNAz. The final product is typically purified using chromatography techniques, such as high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
GalNAz has a wide range of applications in scientific research, particularly in the field of glycobiology. It can be used to label and study glycoproteins in cells and tissues, which can provide valuable insights into their function and role in disease. GalNAz has been used to study glycoproteins involved in cancer, inflammation, and neurodegenerative diseases, among others.
Propiedades
Número CAS |
111583-52-9 |
|---|---|
Nombre del producto |
N-(4-Azidosalicyl)galactosamine |
Fórmula molecular |
C23H17F3O3S2 |
Peso molecular |
340.29 g/mol |
Nombre IUPAC |
4-azido-2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |
InChI |
InChI=1S/C13H16N4O7/c14-17-16-6-1-2-7(9(20)3-6)13(24)15-8(4-18)11(22)12(23)10(21)5-19/h1-4,8,10-12,19-23H,5H2,(H,15,24)/t8-,10+,11+,12-/m0/s1 |
Clave InChI |
ZKGLSIKEHYCRAE-GMNPVEAJSA-N |
SMILES isomérico |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC(C=O)C(C(C(CO)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC(C=O)C(C(C(CO)O)O)O |
Sinónimos |
GalNASA N-(4-azidosalicyl)galactosamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)

![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)




